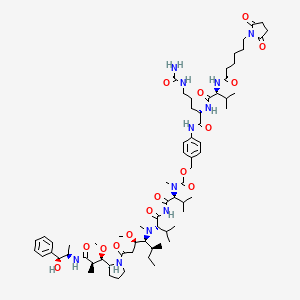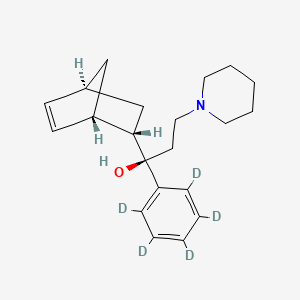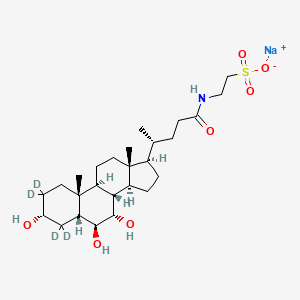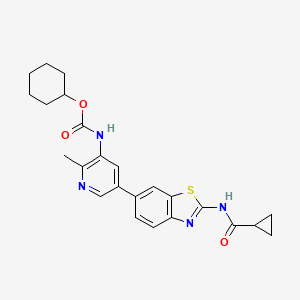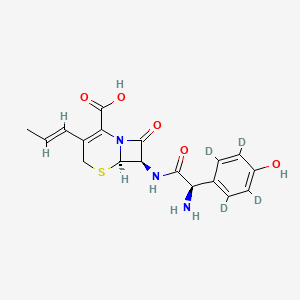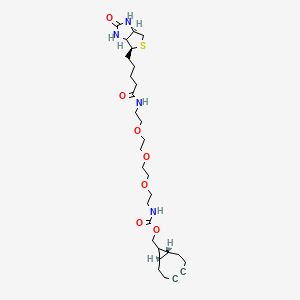
BCN-PEG3-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-PEG3-Biotin is a non-cleavable three-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BCN-PEG3-Biotin is synthesized through a series of chemical reactions involving the introduction of a BCN group and a biotin moiety onto a polyethylene glycol backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN group is introduced onto the polyethylene glycol backbone through a reaction with a suitable BCN precursor.
Attachment of Biotin: The biotin moiety is then attached to the polyethylene glycol backbone through a reaction with a biotin precursor
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is purified through techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
BCN-PEG3-Biotin undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the BCN group with azide-containing molecules
Biotinylation: The biotin moiety can undergo biotinylation reactions with avidin or streptavidin
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst
Biotinylation Reaction: Common reagents include avidin or streptavidin, and the reaction is typically carried out under physiological conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
BCN-PEG3-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Used for bioconjugation and labeling of biomolecules
Medicine: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Industry: Used in the development of diagnostic assays and biosensors
Wirkmechanismus
BCN-PEG3-Biotin exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition: The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage
Biotinylation: The biotin moiety binds to avidin or streptavidin with high affinity, forming a stable biotin-avidin or biotin-streptavidin complex
Vergleich Mit ähnlichen Verbindungen
BCN-PEG3-Biotin is unique compared to other similar compounds due to its non-cleavable three-unit polyethylene glycol linker and its ability to undergo strain-promoted alkyne-azide cycloaddition. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and a dibenzocyclooctyne group
Amine-PEG3-Biotin: Contains a primary amine group for conjugation
This compound stands out due to its high reactivity and stability, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C29H46N4O7S |
|---|---|
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N4O7S/c34-26(10-6-5-9-25-27-24(20-41-25)32-28(35)33-27)30-11-13-37-15-17-39-18-16-38-14-12-31-29(36)40-19-23-21-7-3-1-2-4-8-22(21)23/h21-25,27H,3-20H2,(H,30,34)(H,31,36)(H2,32,33,35)/t21-,22+,23?,24-,25-,27-/m0/s1 |
InChI-Schlüssel |
LZIHJLCCQAFQSO-MSBMMZNKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
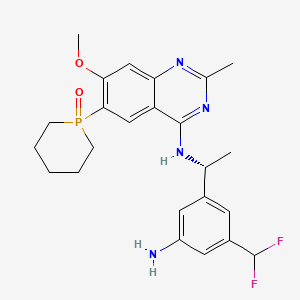
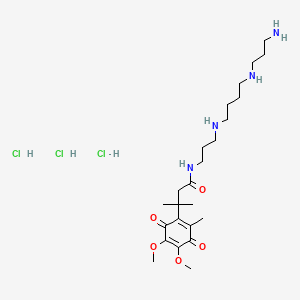
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
